molecular formula C16H16FNO2 B1300946 Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine CAS No. 435345-36-1

Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine

Cat. No.: B1300946
CAS No.: 435345-36-1
M. Wt: 273.3 g/mol
InChI Key: GIHYLDHKZINEEO-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine is a complex organic compound that features a benzo[1,3]dioxole ring fused with a phenyl group and an ethylamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole ring. One common method involves the condensation of catechol with formaldehyde under acidic conditions to form the benzo[1,3]dioxole structure . Finally, the ethylamine chain is introduced via reductive amination using an appropriate amine and a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[1,3]dioxol-5-ylmethyl-[2-(4-chloro-phenyl)-ethyl]-amine
  • Benzo[1,3]dioxol-5-ylmethyl-[2-(4-methyl-phenyl)-ethyl]-amine
  • Benzo[1,3]dioxol-5-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine

Uniqueness

Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making them more effective as therapeutic agents .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c17-14-4-1-12(2-5-14)7-8-18-10-13-3-6-15-16(9-13)20-11-19-15/h1-6,9,18H,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHYLDHKZINEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364607
Record name Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435345-36-1
Record name Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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